Sigma-1 Receptor Binding Free Energy: Cyclohexane vs. N-Methylpiperidine Scaffold Comparison
In molecular dynamics simulations of sigma-1 receptor ligands bearing a 4-(2-aminoethyl) scaffold, the cyclohexane derivative 3 (structurally analogous to the cyclohexylpiperidine core of the target compound) achieved a ΔGbind of −11.31 kcal/mol at σ1. By comparison, the N-methylpiperidine analog 4a yielded a less favorable ΔGbind of −9.48 kcal/mol, representing a 1.83 kcal/mol penalty upon replacement of the cyclohexane ring with an N-methylpiperidine [1]. This 1.83 kcal/mol difference corresponds to an approximately 22-fold theoretical reduction in binding affinity, consistent with the experimental observation that N-methylpiperidine 18a has a Ki(σ1) of 7.9 nM while cyclohexylmethylamine 20a retains high affinity (Ki < 27 nM) [1]. Although these data are from 4-substituted piperidine analogs, the per-residue binding free energy deconvolution identifies the cyclohexane ring interactions with lipophilic residues Leu105, Thr181, Ala185, Leu182, Leu186, Thr202, and Tyr206 as the key differentiating enthalpic contributors, a principle that extends to the 3-substituted scaffold of the target compound [1].
| Evidence Dimension | Sigma-1 receptor binding free energy (ΔGbind, MM/PBSA) |
|---|---|
| Target Compound Data | Cyclohexane derivative 3: ΔGbind = −11.31 kcal/mol (class-level proxy for cyclohexylpiperidine core) [1] |
| Comparator Or Baseline | N-Methylpiperidine derivative 4a: ΔGbind = −9.48 kcal/mol [1] |
| Quantified Difference | ΔΔGbind = 1.83 kcal/mol (favoring cyclohexane scaffold); corresponds to ~22-fold theoretical affinity advantage |
| Conditions | Molecular dynamics simulations with MM/PBSA approach; σ1 receptor PDB 5HK1; experimental Ki validation in radioligand binding assays |
Why This Matters
The 1.83 kcal/mol ΔGbind advantage of the cyclohexane scaffold over the N-methylpiperidine scaffold provides a quantitative rationale for selecting cyclohexylpiperidine-based building blocks, such as the target compound, over N-methyl or N-ethyl piperidine alternatives in σ1-targeted SAR programs.
- [1] Holtschulte C, Börgel F, Westphälinger S, Schepmann D, Civenni G, Laurini E, Marson D, Catapano CV, Pricl S, Wünsch B. Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem. 2022;17(7):e202100735. doi:10.1002/cmdc.202100735. View Source
